molecular formula C13H15N5O B8536604 5-(Azidomethyl)-1-(2-tetrahydropyranyl)indazole CAS No. 192369-94-1

5-(Azidomethyl)-1-(2-tetrahydropyranyl)indazole

Cat. No. B8536604
CAS RN: 192369-94-1
M. Wt: 257.29 g/mol
InChI Key: YLAFTRLJZHVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-1-(2-tetrahydropyranyl)indazole is a useful research compound. Its molecular formula is C13H15N5O and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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properties

CAS RN

192369-94-1

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-(azidomethyl)-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15N5O/c14-17-15-8-10-4-5-12-11(7-10)9-16-18(12)13-3-1-2-6-19-13/h4-5,7,9,13H,1-3,6,8H2

InChI Key

YLAFTRLJZHVKMP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)CN=[N+]=[N-])C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(bromomethyl)-1-(2-tetrahydropyranyl)indazole (compound 93, 3.0 g, 10.2 mmol) in DMF (30 mL), was added with sodium azide (Aldrich, 2.64 g, 40.6 mmol) in one portion. The suspension was heated at 90° C. for 30 minutes and a yellow solution formed. After cooling to room temperature, the reaction mixture was poured into water (100 mL) and extracted with ether (2×150 mL). Combined organic layers were washed with brine, then dried (MgSO4). Evaporation of solvent gave the product (94) as a yellow oil (2.61 g, 99%). TLC Rf 0.63 (60:40 hexane-ethyl acetate); MS (electrospray) 258 (M+1); 1H NMR (CDCl3) δ2.03-2.15 (m, 2H), 2.55 (m, 1H), 3.72 (m, 1H), 4.02 (m, 1H), 4.52 (s, 1H), 5.71 (d, 1H, J=9.4 Hz), 7.32 (d, 1H, J=8.8 Hz), 7.56 (d, 1H, J=8.8 Hz), 7.63 (s, 1H), 8.00 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

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